molecular formula C16H17NO5 B2583250 {3-Ethoxy-4-[(3-nitrobenzyl)oxy]phenyl}methanol CAS No. 693814-42-5

{3-Ethoxy-4-[(3-nitrobenzyl)oxy]phenyl}methanol

Cat. No.: B2583250
CAS No.: 693814-42-5
M. Wt: 303.314
InChI Key: KSYZSWBWPZZXLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{3-Ethoxy-4-[(3-nitrobenzyl)oxy]phenyl}methanol is an organic compound with the molecular formula C16H17NO5. This compound is characterized by the presence of an ethoxy group, a nitrobenzyl group, and a phenylmethanol moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {3-Ethoxy-4-[(3-nitrobenzyl)oxy]phenyl}methanol typically involves the following steps:

    Etherification: The formation of an ether bond between the phenylmethanol and the nitrobenzyl group.

    Ethoxylation: The addition of an ethoxy group to the phenyl ring.

These reactions are usually carried out under controlled conditions using specific reagents and catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale chemical reactors and continuous flow processes. The use of automated systems ensures precise control over reaction conditions, such as temperature, pressure, and reagent concentrations, to optimize the production efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

{3-Ethoxy-4-[(3-nitrobenzyl)oxy]phenyl}methanol undergoes various chemical reactions, including:

    Oxidation: The conversion of the hydroxyl group to a carbonyl group.

    Reduction: The reduction of the nitro group to an amino group.

    Substitution: The replacement of the ethoxy group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are used.

    Substitution: Various nucleophiles, such as halides or amines, can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group results in the formation of a ketone or aldehyde, while reduction of the nitro group yields an amine.

Scientific Research Applications

{3-Ethoxy-4-[(3-nitrobenzyl)oxy]phenyl}methanol is utilized in several scientific research fields:

    Chemistry: As a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: In studies involving enzyme inhibition and protein interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of {3-Ethoxy-4-[(3-nitrobenzyl)oxy]phenyl}methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • {3-Methoxy-4-[(3-nitrobenzyl)oxy]phenyl}methanol
  • {3-Ethoxy-4-[(4-nitrobenzyl)oxy]phenyl}methanol
  • {3-Ethoxy-4-[(3-aminobenzyl)oxy]phenyl}methanol

Uniqueness

{3-Ethoxy-4-[(3-nitrobenzyl)oxy]phenyl}methanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for targeted research applications and potential therapeutic uses.

Properties

IUPAC Name

[3-ethoxy-4-[(3-nitrophenyl)methoxy]phenyl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO5/c1-2-21-16-9-12(10-18)6-7-15(16)22-11-13-4-3-5-14(8-13)17(19)20/h3-9,18H,2,10-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSYZSWBWPZZXLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)CO)OCC2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.